Dimethandrolone Undecanoate is under investigation in clinical trial NCT03455075 (Study of Spermatogenesis Suppression With DMAU Alone or With LNG Versus Placebo Alone in Normal Men).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective, potent, reversible and ATP-competitive p97 ATPase inhibitor (IC50 = 1.5 μM). Inhibits a number of cellular processes including ER-associated degradation, ubiquitin fusion degradation and autophagosome maturation. Decreases cancer cell growth and induces activation of caspases 3 and 7. The ATPase p97 is an ubiquitin-selective chaperone known to play a critical role in the degradation of misfolded membrane and secretory proteins and has been linked to various cellular processes that require unfolding and disassembly of protein complexes. DBeQ is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 (Ki = 3.2 μM; IC50 = 1.5 μM). It does not exhibit activity when tested against a panel of 170 protein kinases at concentrations as high as 15 μM. At 10 μM it blocks endoplasmic reticulum-associated degradation, impairing the autophagy pathway and promoting the activation of caspase-3 and -7 in cancer cells. DBeQ, also known as JRF 12, is a selective, reversible, and ATP-competitive inhibitor of the ATPase p97 for treatment of cancer. DBeQ impairs both ubiquitin-dependent and autophagic protein clearance pathways. DBeQ was shown to inhibit the ATPase activity of Vps4 with an IC50 of about 11.5 μM. To a less degree, it also inhibits hyphal growth. DBeQ blocks multiple processes that have been shown by RNAi to depend on p97, including degradation of ubiquitin fusion degradation and endoplasmic reticulum-associated degradation pathway reporters, as well as autophagosome maturation. DBeQ also potently inhibits cancer cell growth and is more rapid than a proteasome inhibitor at mobilizing the executioner caspases-3 and -7.
dBET57 is a novel BRD4 heterobifunctional small-molecule ligand (PROTAC) which exhibits significant and selective degradation of BRD4 BD1 but is inactive on BRD4 BD2.
DBHDA is a reagent to convert a Cys into a Dha moiety by reacting with a C-terminal Cys residue and thus allowing the use of recombinant Ubl G76C mutants to prepare probes.
Novel LPA2 receptor-specific nonlipid agonist, mitigating cell and tissue injury in vitro and in vivo, protecting cells from radiation injury and enhancing DNA repair via LPA2 DBIBB is a LPA2 receptor-specific nonlipid agonist. It acts by mitigating cell and tissue injury in vitro and in vivo, protecting cells from radiation injury and enhancing DNA repair via LPA2.
DBF-6339, CAS#4676-33-9, is a dibenzene-furan derivative and a useful intermediate for chemical synthesis of a number of biologically important molecules, including anticancer drugs.
dBET1 is a hybrid molecule that combines (+)-JQ1 and thalidomide. The JQ1 portion facilitates binding of dBET1 to the bromodomains of BET family transcriptional activators. The thalidomide moiety drives proteasomal degradation, as phthalimides bind cereblon to create a substrate recognition site for E3 protein ligase complex-mediated ubiquitination. dBET1 induces cereblon-dependent BET protein degradation in vitro (EC50 = 430 nM) and in vivo and delays leukemia progression in mice. Novel competitive antagonist of BET bromodomains to hijack the Cereblon E3 ubiquitin ligase complex dBET1 is a potent BRD4 degrader (IC50=20 nM), and competitive antagonist of BET bromodomains to hijack the Cereblon E3 ubiquitin ligase complex. dBET1 is a hybrid molecule that combines (+)-JQ1 and thalidomide. The JQ1 portion facilitates binding of dBET1 to the bromodomains of BET family transcriptional activators. The thalidomide moiety drives proteasomal degradation, as phthalimides bind cereblon to create a substrate recognition site for E3 protein ligase complex-mediated ubiquitination.